In-Depth Technical Guide: 2-(Bromomethyl)-3-methylmaleic Anhydride (CAS: 98453-81-7)
In-Depth Technical Guide: 2-(Bromomethyl)-3-methylmaleic Anhydride (CAS: 98453-81-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-3-methylmaleic anhydride, a reactive chemical intermediate with significant potential in organic synthesis and drug delivery applications. This document outlines its chemical and physical properties, synthesis, and key applications, with a focus on its role in the development of advanced therapeutic systems.
Chemical and Physical Properties
Precise experimental data for 2-(Bromomethyl)-3-methylmaleic anhydride is not widely available in public literature. However, based on the properties of structurally similar compounds, such as other substituted maleic anhydrides, the following characteristics can be anticipated. It is imperative for researchers to determine the specific properties of their synthesized or acquired material experimentally.
Table 1: Physicochemical Properties of 2-(Bromomethyl)-3-methylmaleic Anhydride and Related Compounds
| Property | 2-(Bromomethyl)-3-methylmaleic Anhydride | 2,3-Dimethylmaleic Anhydride | Bromomaleic Anhydride |
| CAS Number | 98453-81-7 | 766-39-2 | 5926-51-2 |
| Molecular Formula | C₆H₅BrO₃ | C₆H₆O₃ | C₄HBrO₃ |
| Molecular Weight | 205.01 g/mol | 126.11 g/mol | 176.95 g/mol |
| Appearance | Likely a solid | Colorless solid | - |
| Melting Point | Not reported | 93-96 °C | Not reported |
| Boiling Point | Not reported | 223 °C | Not reported |
| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents | Soluble in CDCl₃ |
Note: The data for 2-(Bromomethyl)-3-methylmaleic anhydride is predicted based on chemical structure and data from related compounds.
Synthesis
A plausible synthetic route could be adapted from the synthesis of similar compounds, such as the bromination of citraconic anhydride (methylmaleic anhydride).
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride.
Key Applications in Research and Drug Development
2-(Bromomethyl)-3-methylmaleic anhydride is a valuable building block in organic synthesis, primarily due to the reactivity of the anhydride and the bromomethyl group. Its applications are particularly notable in the fields of medicinal chemistry and materials science.
Intermediate in Natural Product Synthesis
This anhydride serves as a key intermediate in the synthesis of complex natural products. Notably, it has been utilized in the construction of a segment of the antifungal antibiotic tautomycin.[1] The synthesis involves a chemoselective condensation of diethyl malonate with 2-(Bromomethyl)-3-methylmaleic anhydride.[1]
Development of pH-Responsive Drug Delivery Systems
A significant application of maleic anhydride derivatives, including those structurally related to 2-(Bromomethyl)-3-methylmaleic anhydride, is in the creation of pH-responsive materials for drug delivery.[1][2][3][4] The anhydride moiety can react with amine groups on polymers or drug molecules to form an amide linkage that is stable at physiological pH but cleaves in the acidic environment of tumor tissues or endosomes.[2] This targeted release mechanism can enhance the therapeutic efficacy of conjugated drugs while minimizing systemic toxicity.[2]
Polymers functionalized with 2-propionic-3-methylmaleic anhydride have been successfully used to create macromolecular carriers for immunodrugs.[1] These systems have demonstrated efficient cellular uptake and pH-triggered release of their cargo.[1]
Logical Workflow for pH-Responsive Drug Delivery:
Figure 2: Logical workflow of a pH-responsive drug delivery system utilizing a maleic anhydride derivative.
Experimental Protocols
Detailed experimental protocols for the use of 2-(Bromomethyl)-3-methylmaleic anhydride are scarce in the literature. However, protocols for related compounds can be adapted by skilled researchers.
General Protocol for Amine Conjugation
The reaction of maleic anhydrides with amines is a well-established transformation. A general procedure would involve:
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Dissolving the 2-(Bromomethyl)-3-methylmaleic anhydride derivative in a suitable aprotic solvent (e.g., THF, DMF).
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Adding the amine-containing molecule (drug, polymer, etc.) to the solution. The reaction is often carried out at room temperature.
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The reaction progress can be monitored by techniques such as TLC or LC-MS.
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Upon completion, the product can be isolated by precipitation, extraction, or chromatography.
Biological Activity
There is currently no direct evidence in the reviewed literature detailing the specific biological activities or signaling pathway interactions of 2-(Bromomethyl)-3-methylmaleic anhydride itself. Its primary role in a biological context is as a linker or building block in larger molecules designed for therapeutic purposes. The biological effect of the final conjugate is determined by the attached drug molecule.
However, it is important to consider the potential for the anhydride and its hydrolysis products to exhibit some level of biological activity or cytotoxicity. Studies on other maleic anhydride copolymers have shown varying degrees of cytotoxicity depending on the cell line and the specific copolymer. Therefore, any new conjugate synthesized using 2-(Bromomethyl)-3-methylmaleic anhydride should be thoroughly evaluated for its biocompatibility and cytotoxicity.
Conclusion
2-(Bromomethyl)-3-methylmaleic anhydride is a versatile chemical intermediate with promising applications in the synthesis of complex molecules and the development of advanced, pH-responsive drug delivery systems. While specific physicochemical and biological data for this compound are not extensively documented, its structural similarity to other reactive maleic anhydride derivatives provides a strong basis for its utility in these areas. Further research into the precise characterization and application of this compound is warranted to fully explore its potential in drug development and materials science. Researchers are encouraged to perform detailed characterization of this compound to contribute to the public body of knowledge.
References
- 1. Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoring the pH-responsiveness for amine-conjugated 2-propionic-3-methylmaleic anhydride linkers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
